Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione
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Overview
Description
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with dodecyloxy groups at the 3 and 4 positions, connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with a suitable reagent to form the desired diketone. One common method involves the use of potassium cyanide (KCN) as a catalyst in an ethanol solution under reflux conditions . The reaction is carried out for an extended period, often around 50 hours, to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets such as proteins and enzymes. For example, its ability to inhibit carboxylesterases is related to the flexibility of the dione bond and the dihedral angle adopted in its structure . The compound’s non-centro-symmetric structure also facilitates electron transfer between the α-carbonyl groups and aromatic nuclei, contributing to its unique properties .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of dodecyloxy groups.
1-ferrocenyl-2-phenylethanedione: This compound includes a ferrocene moiety, which imparts different electronic properties.
Ferrocene-1,1′-diylbis(2-phenylethanedione): Another ferrocene-containing compound with unique chiral properties in the solid state.
Uniqueness
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is unique due to its long dodecyloxy chains, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the development of advanced materials, such as electrochromic devices .
Properties
CAS No. |
138145-30-9 |
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Molecular Formula |
C62H106O6 |
Molecular Weight |
947.5 g/mol |
IUPAC Name |
1,2-bis(3,4-didodecoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C62H106O6/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)61(63)62(64)56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3 |
InChI Key |
YLXKHOZJSYKKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
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